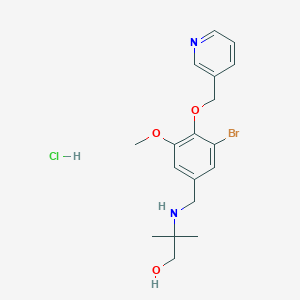![molecular formula C21H31F2N3O3 B4615892 ethyl 4-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B4615892.png)
ethyl 4-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate
Vue d'ensemble
Description
Ethyl 4-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate is a useful research compound. Its molecular formula is C21H31F2N3O3 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.23334818 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization in Polymer Sciences
The synthesis and characterization of compounds containing piperazine and piperidine moieties, such as (4-ethylphenyl)-3,5-ditertiarybutyl-4-hydroxybenzylamine and related compounds, have been explored for their potential applications in enhancing the thermal stability of polypropylene copolymers. These studies reveal the significance of phenolic and amino groups in the performance of antioxidants within polymer matrices, highlighting the broader relevance of compounds with structural similarities to ethyl 4-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate in materials science (Desai et al., 2004).
Coordination Chemistry and Magnetic Properties
Research into coordination polymers using carboxylate-based flexible ligands and nitrogen-based ditopic ligands, including piperazine derivatives, has led to the development of structures with novel magnetic properties. These studies not only contribute to our understanding of metal-organic hybrid materials but also demonstrate the utility of piperazine and piperidine analogues in creating complex architectures with potential applications in magnetic materials (Ahmad et al., 2012).
Antimicrobial and Antituberculosis Activities
The synthesis of compounds like ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, through reactions involving piperidine, has been explored for antimicrobial properties. Such research underscores the pharmaceutical potential of piperazine and piperidine derivatives in developing new antimicrobial agents. Similarly, thiazole-aminopiperidine hybrid analogues have been designed and synthesized as inhibitors against Mycobacterium tuberculosis, illustrating the therapeutic relevance of these chemical frameworks in addressing global health challenges (Kariyappa et al., 2016; Jeankumar et al., 2013).
Molecular Modeling and Environmental Applications
The synthesis of specific ester-functionalized piperidines has shown selectivity in removing contaminants like chromate from water, indicating the environmental applications of these compounds. Molecular modeling studies suggest that the geometry of these molecules aids in their selectivity, offering insights into designing more efficient materials for environmental remediation (Heininger & Meloan, 1992).
Propriétés
IUPAC Name |
ethyl 4-[4-[(3,4-difluorophenyl)methyl]-3-(2-hydroxyethyl)piperazin-1-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31F2N3O3/c1-2-29-21(28)24-8-5-17(6-9-24)26-11-10-25(18(15-26)7-12-27)14-16-3-4-19(22)20(23)13-16/h3-4,13,17-18,27H,2,5-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGBYTUMTXTIIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(C(C2)CCO)CC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-dimethylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4615810.png)
![1-(2,6-dichlorophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine](/img/structure/B4615820.png)
![ethyl 4-[4-(4-methoxyphenoxy)butanoyl]-1-piperazinecarboxylate](/img/structure/B4615825.png)
![N-cyclopropyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4615827.png)
![ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B4615835.png)




![3-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4615868.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-4-isopropylbenzenesulfonamide](/img/structure/B4615881.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4615897.png)
